(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
MXIZFQFWCWXGED-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2,4-Dichlorobenzaldehyde : Commercially available aromatic aldehyde bearing chlorine substituents at the 2 and 4 positions.
- Chiral amines or amino alcohols : Used to introduce the amino and hydroxyl functionalities with defined stereochemistry.
Common Preparation Strategies
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of imine intermediate | 2,4-Dichlorobenzaldehyde + chiral amine, mild acidic/basic conditions | Imine or iminium salt formation |
| 2 | Reduction of imine to amino alcohol | Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), low temperature | Chiral amino alcohol with defined stereochemistry |
| 3 | Purification | Recrystallization or chromatographic techniques | Isolation of pure enantiomer |
This reductive amination route is widely employed due to its simplicity and ability to control stereochemistry by using chiral amines or chiral catalysts.
Alternative Biocatalytic Approaches
Recent advances have demonstrated the use of biocatalysis for the asymmetric synthesis of aromatic 1,2-amino alcohols structurally related to (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL. For example, enzymatic cascades involving tyrosine ammonia lyase, alcohol dehydrogenases, and transaminases can convert substituted phenylalanine derivatives into optically pure amino alcohols with excellent enantiomeric excess (>99%) and high yields (up to 92%) under mild conditions (pH 7-9, 30 °C).
Industrial Scale Synthesis
- Large-scale synthesis utilizes optimized reaction conditions in automated reactors or continuous flow systems to maximize yield and purity.
- Chiral catalysts or enzymatic systems may be employed to enhance enantioselectivity.
- Purification is often achieved by crystallization or preparative chromatography.
Detailed Research Findings and Data
Reaction Conditions and Yields
Purification Techniques
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to enhance purity.
- Chromatographic separation (HPLC, preparative TLC) to isolate enantiomers when necessary.
Mechanistic Insights
- The stereochemical outcome is governed by the choice of chiral amine or catalyst.
- Biocatalytic methods utilize enzyme specificity to achieve high stereoselectivity.
- Reduction of the imine intermediate is the stereochemistry-determining step.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive amination with chiral amine | Simple, direct synthesis | Moderate to high yield, good stereocontrol | Requires chiral amine, moderate reaction times |
| Biocatalytic cascades | Enzyme-mediated, mild conditions | High enantiomeric purity, environmentally friendly | Longer reaction times, enzyme cost |
| Catalytic hydrogenation | Use of chiral catalysts and H2 | High yield, scalable | Requires specialized catalysts and equipment |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4-dichlorophenyl)-2-propanone.
Reduction: Formation of various reduced derivatives with different functional groups.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following compounds share a core (1S)-1-amino-propan-2-ol scaffold but differ in aromatic substituents, leading to variations in molecular weight, polarity, and functional group interactions.
Table 1: Key Properties of Comparable Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The 2,4-dichlorophenyl derivative (hypothetical) has a lower molecular weight (234.09) compared to analogs with trifluoromethylthio (257.27) or trifluoromethyl groups (253.65) due to the absence of fluorine atoms .
- Bromine substitution (230.10) increases molecular weight relative to chlorine but remains lighter than trifluoromethyl-containing analogs .
In contrast, the 2,4-dichlorophenyl group combines moderate electron withdrawal with increased steric hindrance, which may affect binding affinity in biological targets compared to monosubstituted halogens .
Biological Activity
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with the molecular formula C₉H₁₁Cl₂NO and a molar mass of approximately 220.09 g/mol. This compound is notable for its diverse biological activities, attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the dichlorophenyl group enhances its pharmacological potential, making it relevant in medicinal chemistry and biological research.
Chemical Structure and Properties
The structure of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL includes an amino group, a hydroxyl group, and a dichlorophenyl moiety. Its chiral nature allows it to selectively bind to enzyme active sites or receptors, potentially modulating their activity.
Pharmacological Effects
Research indicates that (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL exhibits several pharmacological effects:
- Anti-inflammatory Properties : Studies suggest that this compound may reduce inflammation through the modulation of inflammatory pathways.
- Analgesic Effects : It has been investigated for its potential to alleviate pain by influencing pain signaling pathways.
These effects are primarily due to its ability to interact with specific molecular targets, which can vary based on the context of use.
The compound's biological activity is mediated through various mechanisms:
- Enzyme Interaction : It can modulate enzyme activity by fitting into active sites and altering the enzyme's conformation or function.
- Receptor Binding : Its structure allows it to bind to receptors, influencing cellular signaling pathways.
Interaction Studies
Interaction studies have focused on the binding affinities of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL with various enzymes and receptors. These studies reveal that the compound can influence biological pathways by modulating enzyme activity or receptor signaling. For instance, its amino group facilitates hydrogen bonding with target proteins, enhancing its interaction potential.
Case Studies
Several case studies highlight the compound's biological activity:
- Anti-inflammatory Activity : In a controlled study, (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups.
- Analgesic Effects : Another study assessed the analgesic properties in pain models where the compound demonstrated efficacy comparable to standard analgesics.
Comparative Analysis
To better understand the uniqueness of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL | C₉H₁₁Cl₂NO | Similar structure but different dichlorophenyl substitution; varying activity |
| (R)-(-)-Propranolol | C₁₄H₁₈N₂O₂ | A well-known beta-blocker; shares amino alcohol structure but differs in action |
| (S)-(+)-Atenolol | C₁₄H₁₈N₂O₃ | Another beta-blocker; similar core structure used primarily for cardiovascular conditions |
The differences in chirality and substitution patterns among these compounds significantly influence their biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
